molecular formula C24H26N2O7 B2487538 methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868225-29-0

methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2487538
CAS No.: 868225-29-0
M. Wt: 454.479
InChI Key: CEBIYJKNYVGOPH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinoline core substituted with a carbamoylmethyl group and a methoxyacetate side chain.

Properties

IUPAC Name

methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-30-20-8-7-16(13-21(20)31-2)9-11-25-22(27)14-26-12-10-17-18(24(26)29)5-4-6-19(17)33-15-23(28)32-3/h4-8,10,12-13H,9,11,14-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBIYJKNYVGOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the isoquinoline core, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Ester Group: The final step involves esterification, where the carboxylic acid group is converted to the ester using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Isoquinoline or Quinoline Scaffolds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Weight (g/mol) Key Substituents Reported Bioactivity Source
Methyl 2-(4-hydroxyphenyl)acetate (Compound 7) 180.16 4-hydroxyphenyl, acetate ester Antimicrobial (E. coli, S. aureus) Penicillium chrysogenum HK14-01
Methyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxoisoquinolin-5-yl)oxy]acetate 430.09 5-chloro-2-methoxyphenyl, carbamoylmethyl, isoquinoline Not reported (structural analogue) ECHEMI
Methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoate Variable 3-acetyl-4-methylquinoline, acetamido side chain Synthetic intermediate Synthetic chemistry studies
  • Isoquinoline vs. This may influence interactions with biological targets like kinases or microbial enzymes .
Functional Analogues with Esterified Side Chains
  • Methyl {[(3-ethylisoxazol-5-yl)methyl]thio}acetate (): Shares a methyl acetate backbone but replaces the isoquinoline with an isoxazole-thioether group. The thioether may confer distinct metabolic stability compared to the carbamoyl linkage in the target compound .
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Features a thiadiazole-carbamoyl group instead of isoquinoline. Thiadiazoles are known for antimicrobial activity, suggesting the target compound could be optimized for similar applications .

Research Findings and Methodological Considerations

Similarity Assessment and Virtual Screening
  • Molecular Fingerprinting: Structural similarity to known bioactive compounds (e.g., EGFR inhibitors like gefitinib) could be quantified using Tanimoto or Dice coefficients based on Morgan fingerprints . The carbamoylmethyl and dimethoxyphenyl groups may align with pharmacophores for kinase inhibition.
  • Activity Cliffs: Minor structural changes, such as replacing methoxy with chloro groups (as in ), could drastically alter bioactivity due to electronic or steric effects .
Physicochemical Properties
  • Chromatographic Behavior : GC×GC and mass spectrometry () would help differentiate it from analogues via retention indices and fragmentation patterns.

Biological Activity

Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

Property Details
Chemical Formula C30H41N3O4
Molecular Weight 507.66 g/mol
IUPAC Name This compound
SMILES CC(=O)OC(Cc1c[nH]c2ccccc12)C(=O)N(C)CCc3ccc(OC)c(OC)c3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis. The IC50 value was found to be approximately 15 µM, indicating moderate potency against these cells .

Acetylcholinesterase Inhibition

Another notable biological activity is its role as an acetylcholinesterase (AChE) inhibitor. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.

Research Findings:
A study reported that derivatives similar to this compound showed AChE inhibition with IC50 values ranging from 0.29 µM to 1.18 µM . This suggests that the compound could potentially slow down neurodegeneration by enhancing cholinergic neurotransmission.

The mechanisms underlying the biological activities of the compound include:

  • Inhibition of Enzyme Activity: The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
  • Induction of Apoptosis: The anticancer effects are believed to be mediated through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

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